Aloc-L-Orn(Fmoc)-OH
Description
Significance of Aloc-L-Orn(Fmoc)-OH in Contemporary Amino Acid Chemistry
The compound Nα-Fmoc-Nδ-Alloc-L-ornithine, or this compound, is a quintessential example of an orthogonally protected amino acid derivative. Its significance lies in the strategic placement of two chemically distinct protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the allyloxycarbonyl (Alloc) group on the side-chain δ-amine. wikipedia.orgiris-biotech.de
The Fmoc group is base-labile, meaning it is stable under acidic conditions but is readily removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org This feature makes it the standard choice for temporary protection of the N-terminus in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. researchgate.netwikipedia.org
Conversely, the Alloc group is stable to the basic conditions used for Fmoc removal and also to the acidic conditions used for final peptide cleavage from the resin. sigmaaldrich.compeptide.com It is selectively removed under mild, specific conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. wikipedia.orghighfine.com This dual protection scheme allows chemists to deprotect the side chain of the ornithine residue while the peptide is still attached to the solid support and the N-terminus remains protected, enabling specific modifications at the δ-amine position. This is particularly useful for on-resin cyclization to form lactam bridges or for attaching other molecules like fluorescent dyes or fatty acids. researchgate.netnih.gov
Table 1: Chemical Properties of Fmoc-L-Orn(Aloc)-OH Below is a table summarizing the key chemical properties of the compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 147290-11-7 | iris-biotech.de |
| Chemical Formula | C₂₄H₂₆N₂O₆ | iris-biotech.de |
| Molecular Weight | 438.48 g/mol | iris-biotech.de |
Table 2: Orthogonal Deprotection Strategies for this compound This table outlines the distinct conditions required for the removal of the Fmoc and Aloc protecting groups, illustrating their orthogonality.
| Protecting Group | Typical Reagents | Mechanism | Reference |
|---|---|---|---|
| Fmoc (9-fluorenylmethoxycarbonyl) | 20-30% Piperidine in DMF | Base-induced β-elimination | wikipedia.orgresearchgate.netspringernature.com |
| Aloc (allyloxycarbonyl) | Pd(PPh₃)₄ and a scavenger (e.g., N-methylmorpholine, phenylsilane) in CHCl₃ or DCM | Palladium(0)-catalyzed allyl transfer | sigmaaldrich.compeptide.comnih.gov |
Historical Context of Orthogonal Protecting Group Strategies in Peptide Synthesis
The chemical synthesis of peptides has evolved significantly over the past century. Early efforts in solution-phase synthesis were laborious and limited the size of peptides that could be practically assembled. A major breakthrough came with R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS) in the early 1960s, which revolutionized the field. researchgate.netfiveable.me
The first widely adopted SPPS strategy was the Boc/Bzl approach. wikipedia.orgresearchgate.net This method uses the acid-labile tert-butoxycarbonyl (Boc) group for temporary N-terminal protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. While effective, this strategy requires repeated treatment with trifluoroacetic acid (TFA) to remove the Boc group and harsh, strong acids like anhydrous hydrogen fluoride (B91410) (HF) for the final cleavage and deprotection of side chains. wikipedia.orgresearchgate.net
In the 1970s, a significant advancement was the introduction of the Fmoc group by Carpino. researchgate.net This led to the development of the Fmoc/tBu strategy, which offered a milder and more versatile alternative. wikipedia.orgiris-biotech.de In this scheme, the base-labile Fmoc group is used for N-terminal protection, while acid-labile tert-butyl (tBu)-based groups protect the side chains. iris-biotech.de The key advantage is that the conditions for removing the Fmoc group (base) and the tBu groups (acid) are completely independent, or "orthogonal." wikipedia.org This orthogonality prevents cumulative damage to the growing peptide chain from repeated acid treatments and allows for the synthesis of more complex and fragile peptides. The development of additional protecting groups like Alloc, which can be removed under unique, non-acidic and non-basic conditions, further expanded the synthetic chemist's toolbox, enabling even more complex molecular architectures. wikipedia.orgsigmaaldrich.com
Fundamental Role of Ornithine as a Non-Proteinogenic Amino Acid in Peptide Design
Ornithine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded by the genetic code for protein assembly. lifetein.comwikipedia.org Structurally, it is an analogue of the proteinogenic amino acid lysine (B10760008), but with a side chain that is one methylene (B1212753) group shorter. nih.govnih.gov Despite not being incorporated into proteins during translation, ornithine plays a vital role in metabolic processes, most notably as a key intermediate in the urea (B33335) cycle, which detoxifies ammonia (B1221849) in mammals. lifetein.comwikipedia.org
In the realm of peptide design, the unique structure of ornithine is leveraged for several purposes:
Peptide Cyclization: The δ-amino group on the side chain of ornithine is perfectly positioned to form a stable lactam bridge with a C-terminal carboxyl group, making it a favored building block for creating head-to-tail or side-chain-to-side-chain cyclic peptides. nih.gov Cyclization can enhance a peptide's metabolic stability, receptor binding affinity, and bioavailability. nih.gov
Modulating Bioactivity: The incorporation of ornithine in place of lysine can alter a peptide's structure and charge distribution, which can fine-tune its biological activity and resistance to enzymatic degradation. nih.govnih.gov
Arginine Precursor: Ornithine-containing peptides can serve as synthetic precursors to arginine-containing peptides. The δ-amino group of the ornithine side chain can be chemically converted into the guanidinium (B1211019) group of arginine, a strategy that is sometimes employed to circumvent challenges associated with arginine during peptide synthesis. nih.govacs.org
The ability to incorporate this versatile, non-proteinogenic amino acid into a peptide chain with its side chain selectively protected, as in this compound, underscores the power and precision of modern peptide chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-14-31-24(30)26-21(22(27)28)12-7-13-25-23(29)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSBEJCNHHQQBT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133288 | |
| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947401-27-6 | |
| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947401-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies Utilizing Aloc L Orn Fmoc Oh
Integration of Aloc-L-Orn(Fmoc)-OH into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide chemistry, and the incorporation of this compound into these protocols is well-established. bapeks.com The strategic placement of the Aloc group on the δ-amino function of ornithine, in conjunction with the base-labile Fmoc group on the α-amino group, provides a versatile tool for peptide chemists. biotage.com
Compatibility with Fmoc/tBu Strategy in SPPS
The Fmoc/tBu (tert-butyl) strategy is the most widely used approach in SPPS. iris-biotech.de This strategy relies on the use of the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl-based protecting groups for the side chains of other amino acids. csic.es this compound is fully compatible with this strategy because the Aloc group is stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc group removal and the acidic conditions (typically trifluoroacetic acid) used for the final cleavage of the peptide from the resin and removal of tBu-based side-chain protecting groups. iris-biotech.desigmaaldrich.com This orthogonality is fundamental to its utility, allowing for the selective deprotection of the ornithine side chain while the rest of the peptide remains fully protected. researchgate.net
Table 1: Orthogonality of Protecting Groups in Fmoc/tBu SPPS
| Protecting Group | Nα-Fmoc | Side-Chain tBu | Side-Chain Aloc |
| Cleavage Condition | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger |
| Stability to Piperidine | Labile | Stable | Stable |
| Stability to TFA | Stable | Labile | Stable |
| Stability to Pd(0) | Stable | Stable | Labile |
Orthogonal Deprotection Sequences within SPPS
The key advantage of using this compound lies in the ability to perform orthogonal deprotection. nih.gov This allows for on-resin modification of the ornithine side chain, such as cyclization or branching. nih.govresearchgate.net After the peptide chain has been assembled, and while it is still attached to the solid support with all other protecting groups intact, the Aloc group can be selectively removed. This exposes the δ-amino group of the ornithine residue for further chemical transformations. A common application is the on-resin formation of a lactam bridge between the ornithine side chain and a deprotected carboxylic acid side chain (e.g., from aspartic or glutamic acid), leading to a cyclic peptide. biotage.comnih.gov
Coupling Efficiencies and Optimization in SPPS
The coupling of this compound to the growing peptide chain on the solid support generally proceeds with high efficiency using standard coupling reagents. Common activators such as HBTU, HATU, and HCTU are effective in mediating the amide bond formation. nih.govmesalabs.com As with any amino acid coupling in SPPS, reaction times and the equivalents of reagents may need to be optimized depending on the specific sequence and the steric hindrance around the coupling site. Monitoring the completion of the coupling reaction using a qualitative test like the Kaiser test is standard practice to ensure high-purity peptide synthesis. nih.gov Difficult couplings can be addressed by using more reactive coupling reagents or by performing a double coupling. nih.gov
Application in Solution-Phase Peptide Synthesis
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the large-scale production of shorter peptides. This compound can also be utilized in solution-phase peptide synthesis. In this approach, the orthogonality of the Aloc and Fmoc protecting groups is equally valuable. researchgate.net After coupling this compound to a peptide fragment, the Fmoc group can be selectively removed to allow for chain elongation at the N-terminus. Subsequently, the Aloc group can be removed to enable modification of the ornithine side chain. The use of hydrophobic tags can facilitate the purification of intermediates in solution-phase synthesis by precipitation. rsc.org
Orthogonal Protecting Group Chemistry of this compound
The concept of orthogonal protecting groups is central to the utility of this compound. researchgate.net An orthogonal protecting group scheme allows for the selective removal of one type of protecting group in the presence of others under specific reaction conditions. sigmaaldrich.com
Selective Cleavage of Allyloxycarbonyl (Aloc) Group
The selective removal of the Aloc group is typically achieved through palladium(0)-catalyzed allyl transfer. sigmaaldrich.comiris-biotech.de This reaction is highly specific and does not affect Fmoc, Boc, or tBu protecting groups. iris-biotech.depuce.edu.ec
The most common reagent system for Aloc deprotection involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger to trap the liberated allyl group. nih.govuci.edu Phenylsilane (B129415) (PhSiH₃) is a frequently used scavenger. nih.govnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. biotage.comresearchgate.net However, recent studies have shown that the deprotection can also be performed under atmospheric conditions, especially with microwave assistance, which can significantly reduce reaction times. biotage.comnih.govresearchgate.net
Table 2: Common Reagents for Selective Aloc Group Cleavage
| Reagent | Function | Typical Conditions |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium(0) Catalyst | 0.1 - 0.5 equivalents |
| Phenylsilane (PhSiH₃) | Allyl Scavenger | 20 equivalents |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Solvent | Anhydrous |
| Inert Atmosphere (Argon or Nitrogen) | Prevents catalyst oxidation | Standard practice, though atmospheric conditions with microwave are possible |
Following the deprotection reaction, it is often necessary to wash the resin with a solution containing a chelating agent, such as a solution of sodium diethyldithiocarbamate, to remove any residual palladium, which could interfere with subsequent synthetic steps. nih.gov
Palladium(0)-Catalyzed Deprotection Mechanisms
The removal of the Aloc group is a well-established procedure that proceeds via a palladium(0)-catalyzed process, often described by the Tsuji-Trost allylation reaction. wpmucdn.com The mechanism is initiated by the coordination of the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the allyl group of the Aloc-protected amine. wpmucdn.com This is followed by the formation of a π-allyl palladium complex, which displaces the carbamate leaving group. wpmucdn.com The final step involves a nucleophilic attack on this complex, which regenerates the palladium(0) catalyst and liberates the free amine. wpmucdn.com This catalytic cycle allows for the use of sub-stoichiometric amounts of the palladium catalyst.
Role of Scavengers in Palladium-Mediated Reactions
A critical component of the palladium-mediated deprotection of the Aloc group is the presence of a nucleophilic "allyl group scavenger". The primary function of these scavengers is to irreversibly trap the reactive π-allyl intermediate, thereby driving the reaction to completion and preventing side reactions, such as the re-alkylation of the newly deprotected amine. rsc.orgresearchgate.net A variety of scavengers have been successfully employed, each with specific advantages. Phenylsilane (PhSiH₃) is a commonly used neutral scavenger. researchgate.net Other effective scavengers include amine-borane complexes, such as dimethylamine-borane (Me₂NH·BH₃), which have been shown to provide quantitative removal of the Aloc group without undesired allyl back-alkylation. rsc.orgresearchgate.net Tributyltin hydride has also been used, though concerns about tin toxicity have led to the exploration of alternatives. uva.nl
| Scavenger | Typical Conditions | Key Advantages/Notes |
|---|---|---|
| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ in DCM or DMF | Neutral scavenger, good efficiency. researchgate.net |
| Dimethylamine-borane (Me₂NH·BH₃) | Pd(PPh₃)₄ | Highly efficient for secondary amines, prevents back-alkylation. researchgate.net |
| Tributyltin Hydride (Bu₃SnH) | Pd(PPh₃)₄ | Effective but raises toxicity concerns. uva.nl |
| N,N'-Dimethylbarbituric Acid | Pd(0) catalyst | Proceeds under neutral conditions and tolerates various functional groups. researchgate.net |
Comparison with Other Allylic Protecting Group Removal Methodologies
While palladium(0)-catalyzed cleavage is the most prevalent method for removing allylic protecting groups like Aloc, other methodologies exist. One alternative involves a two-step process: first, the isomerization of the allyl group to a more labile enol ether using a strong base like potassium tert-butoxide (KOtBu), followed by mild acidic hydrolysis. organic-chemistry.orgnih.gov However, this method is not suitable for base-sensitive substrates. organic-chemistry.org Other transition metals can also be employed; for example, nickel-based catalysts can facilitate deallylation through a double-bond migration followed by acid-induced hydrolysis. organic-chemistry.org Compared to these alternatives, the palladium(0)-catalyzed reaction offers the significant advantage of proceeding under very mild and nearly neutral conditions, which preserves the integrity of sensitive peptide structures and other protecting groups. researchgate.net
Selective Cleavage of 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis due to its stability to acidic conditions and its facile removal with mild bases. luxembourg-bio.com This base lability allows for the selective deprotection of the N-terminal α-amino group without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin. luxembourg-bio.com
Base-Labile Deprotection Kinetics and Conditions
The cleavage of the Fmoc group proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism. nih.gov First, a mild base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorene ring system. nih.govresearchgate.net This generates a carbanion, which then undergoes β-elimination, releasing the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). luxembourg-bio.comnih.gov The excess secondary amine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct and driving the equilibrium towards the deprotected product. nih.gov
The kinetics of Fmoc removal can be influenced by the specific amino acid residue and the surrounding peptide sequence. researchgate.net For most residues, a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is effective. mdpi.comspringernature.com
| Reagent/Condition | Typical Concentration | Notes |
|---|---|---|
| Piperidine in DMF | 20% (v/v) | Standard, widely used condition for routine SPPS. springernature.com |
| Piperazine in DMF/Ethanol | 10% (w/v) | A weaker base, can help suppress side reactions like aspartimide formation. mdpi.combiotage.com |
| DBU/Piperazine in NMP | 2% DBU, 5% Piperazine | Reported to enhance removal kinetics while minimizing diketopiperazine formation. nih.gov |
Prevention of Undesired Premature Fmoc Removal
While the Fmoc group is generally stable, premature cleavage can occur under certain conditions, leading to deletion sequences in the final peptide. To mitigate this, careful control of reaction conditions is essential. For sequences prone to side reactions like aspartimide formation, using a weaker base such as piperazine instead of piperidine can be beneficial. biotage.com Another strategy involves the addition of additives to the deprotection solution; for example, 0.1 M 1-hydroxybenzotriazole (HOBt) can be added to the piperidine solution to suppress side reactions, though this introduces other considerations. biotage.com In specific cases where base sensitivity is a major concern, alternative deprotection strategies, such as those employing acidic hydrogenolysis, have been explored, though these are less common in standard Fmoc-SPPS. acs.org
Comparison with Other Orthogonally Protected Ornithine Analogs in Peptide Synthesis
Fmoc-L-Orn(Boc)-OH : The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions used for Fmoc removal and the mild conditions for Aloc removal. It is, however, readily cleaved by strong acids like trifluoroacetic acid (TFA), which are typically used for the final cleavage of the peptide from the resin. peptide.com This makes it orthogonal to both Fmoc and Aloc.
Fmoc-L-Orn(Mtt)-OH : The 4-methyltrityl (Mtt) group is highly acid-sensitive and can be removed under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM). sigmaaldrich.comchemimpex.com This allows for its selective removal in the presence of more robust acid-labile groups like Boc, providing an additional level of orthogonality.
Fmoc-L-Orn(ivDde)-OH : The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group offers another dimension of orthogonality, as it is cleaved by treatment with a solution of hydrazine in DMF. sigmaaldrich.com It is stable to both the basic conditions of Fmoc removal and the acidic conditions used to cleave Boc or Mtt groups.
Fmoc-L-Orn(Z)-OH : The benzyloxycarbonyl (Z or Cbz) group is typically removed by catalytic hydrogenation. peptide.com This method is orthogonal to Fmoc, Boc, and Aloc deprotection conditions, making it a valuable option for specific synthetic routes.
The Aloc group, with its unique palladium-catalyzed removal under neutral conditions, provides a distinct advantage, particularly when the peptide sequence contains functionalities that are sensitive to either acidic or basic treatments required for other protecting groups. sigmaaldrich.comiris-biotech.de
| Ornithine Derivative | Side-Chain Protecting Group | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| This compound | Aloc (Allyloxycarbonyl) | Pd(0) catalyst + scavenger | Fmoc, Boc, Mtt, ivDde, Z |
| Fmoc-L-Orn(Boc)-OH | Boc (tert-Butyloxycarbonyl) | Strong acid (e.g., TFA) | Fmoc, Aloc, ivDde, Z |
| Fmoc-L-Orn(Mtt)-OH | Mtt (4-Methyltrityl) | Mild acid (e.g., 1% TFA) | Fmoc, Aloc, Boc, ivDde, Z |
| Fmoc-L-Orn(ivDde)-OH | ivDde | Hydrazine (e.g., 2% in DMF) | Fmoc, Aloc, Boc, Mtt, Z |
| Fmoc-L-Orn(Z)-OH | Z (Benzyloxycarbonyl) | Catalytic Hydrogenation | Fmoc, Aloc, Boc, Mtt, ivDde |
Strategic Selection for Specific Peptide Architectures
The unique deprotection chemistry of the Aloc group makes this compound a strategic choice for the synthesis of various complex peptide architectures, including cyclic peptides, branched peptides, and peptides with specific side-chain modifications.
Cyclic Peptides:
The on-resin cyclization of peptides is a powerful strategy to enhance their conformational stability, receptor binding affinity, and proteolytic resistance. This compound is particularly well-suited for the synthesis of head-to-side-chain or side-chain-to-side-chain cyclic peptides. In a typical strategy, the linear peptide is assembled on the solid support using standard Fmoc/tBu chemistry. The Aloc group on the ornithine side chain is then selectively removed on-resin using a palladium catalyst. iris-biotech.de The newly liberated side-chain amine can then be reacted with an activated C-terminal carboxyl group (for head-to-side-chain cyclization) or the side chain of another amino acid (for side-chain-to-side-chain cyclization). This approach has been successfully employed in the synthesis of various cyclic peptide analogs. researchgate.net
Branched Peptides:
Branched peptides, such as multiple antigenic peptides (MAPs), are of significant interest in immunology and drug delivery. This compound can serve as a key building block for creating these structures. After incorporation of this compound into the peptide sequence, the Aloc group can be selectively removed to unmask the side-chain amine. This amine can then serve as a branching point for the synthesis of a second peptide chain. This process can be repeated to create dendritic or multi-branched structures. The orthogonality of the Aloc group ensures that the main peptide chain and other protecting groups remain intact during the branching process. nih.gov
Side-Chain Modification:
This compound is an excellent tool for the site-specific modification of peptides. The selective removal of the Aloc group on the solid support exposes a primary amine on the ornithine side chain. This amine can then be functionalized with a wide variety of molecules, including fluorophores, biotin (B1667282), polyethylene (B3416737) glycol (PEG), or other bioactive moieties. This allows for the precise introduction of labels, the improvement of pharmacokinetic properties, or the creation of peptide conjugates with novel functions. The mild conditions required for Aloc deprotection are compatible with many sensitive labels and modifications that might be degraded by the harsh acidic conditions used for Boc removal.
Applications of Aloc L Orn Fmoc Oh in the Design and Synthesis of Complex Peptide Architectures
Design and Synthesis of Branched Peptides
The orthogonal nature of the Fmoc and Aloc protecting groups on Aloc-L-Orn(Fmoc)-OH makes it an ideal building block for the synthesis of branched peptides. In this strategy, the peptide backbone is elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com Once the this compound residue is incorporated, the Fmoc group is removed with a mild base like piperidine (B6355638) to continue the linear chain elongation. altabioscience.com At a desired point in the synthesis, the Aloc group on the ornithine side chain can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415). nih.govnih.gov This unmasks the δ-amino group, providing a new point for peptide chain extension, thereby creating a branched structure.
This approach allows for the precise placement of branches within a peptide sequence, which can be critical for mimicking natural protein scaffolds or for developing multivalent ligands capable of interacting with multiple biological targets. For instance, arginine-rich branched peptides have been synthesized to enhance cellular uptake, a strategy that can be readily adapted using this compound to introduce branching. nih.gov The use of microwave-assisted SPPS can significantly accelerate both the coupling and deprotection steps, including the removal of the Aloc group, leading to higher efficiency in the synthesis of these complex structures. nih.govnih.gov
| Parameter | Description | Reagents/Conditions | Reference |
| Branching Point | Nδ-amino group of L-ornithine | This compound | merel.si |
| Linear Chain Elongation | Standard Fmoc-SPPS | 20% Piperidine in DMF for Fmoc removal | altabioscience.com |
| Side-Chain Deprotection | Selective removal of the Aloc group | Pd(PPh₃)₄, Phenylsilane in DCM | nih.govnih.gov |
| Branch Elongation | Standard Fmoc-SPPS from the Orn side chain | Fmoc-amino acids, coupling reagents | nih.gov |
Design and Synthesis of Cyclic Peptides
Peptide cyclization is a widely employed strategy to enhance the metabolic stability, receptor affinity, and bioavailability of therapeutic peptides. This compound is a key component in several cyclization strategies due to the orthogonal deprotection of its side chain.
On-resin cyclization is often preferred as it can minimize intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support. nih.gov A common approach involves the formation of a lactam bridge between the side chain of an ornithine residue and the carboxylic acid of another amino acid in the peptide sequence. nih.gov In a typical synthesis, the linear peptide is assembled on a solid support using Fmoc-SPPS. This compound is incorporated at the desired position. Near the end of the synthesis, the Aloc group is removed using a palladium catalyst. nih.gov The N-terminus of the peptide is then deprotected to reveal a free amine, or a side chain of an acidic amino acid (e.g., Asp or Glu) is deprotected. Subsequent intramolecular coupling, facilitated by standard peptide coupling reagents, results in the formation of a cyclic peptide, which is then cleaved from the resin.
For some peptides, solution-phase cyclization may be more favorable, particularly if the on-resin conformation is not conducive to cyclization. peptide.com In this method, the linear peptide is first synthesized on the solid support, incorporating this compound. The fully protected peptide is then cleaved from the resin. The Aloc group on the ornithine side chain and another protecting group at the desired cyclization point (e.g., the C-terminus) are selectively removed in solution. The cyclization is then performed in a dilute solution to favor intramolecular reaction over intermolecular polymerization. researchgate.net
The true power of this compound lies in the orthogonality of the Aloc/Pd and Fmoc/piperidine deprotection schemes. iris-biotech.depeptide.com This allows for the selective deprotection of the ornithine side chain without affecting other acid-labile side-chain protecting groups (e.g., Boc, tBu) or the N-terminal Fmoc group. iris-biotech.de This chemical selectivity is crucial for complex macrocyclization strategies, such as those involving multiple cyclization points or the incorporation of other modifications after cyclization. For example, a peptide can be cyclized via the ornithine side chain, and then the N-terminus can be further modified after Fmoc removal.
| Cyclization Method | Key Steps | Typical Reagents | Reference |
| On-Resin Lactamization | 1. Linear peptide synthesis (Fmoc-SPPS). 2. Selective Aloc deprotection. 3. Intramolecular amide bond formation. 4. Cleavage from resin. | Pd(PPh₃)₄/PhSiH₃; HCTU/DIPEA | nih.govnih.gov |
| Solution-Phase Lactamization | 1. Linear peptide synthesis and cleavage. 2. Selective orthogonal deprotection in solution. 3. Cyclization in dilute solution. | TFA for cleavage; Pd(PPh₃)₄/PhSiH₃; PyBOP/DIPEA | researchgate.net |
| Thiol-ene "Click" Cyclization | 1. Incorporation of this compound and a Cys residue. 2. On-resin radical-initiated thiol-ene reaction. | UV light, photoinitiator | nih.govnih.govwhiterose.ac.uk |
The use of this compound allows for systematic studies on the effect of macrocyclic ring size and conformation on biological activity. By varying the position of the ornithine residue and the other amino acid involved in the cyclization, a library of cyclic peptides with different ring sizes can be synthesized. The resulting conformational constraints can be analyzed using techniques such as NMR spectroscopy and computational modeling to establish structure-activity relationships. This information is vital for optimizing the affinity and selectivity of peptide-based drugs.
Preparation of Peptide Mimetics and Constrained Peptides
This compound is also instrumental in the synthesis of peptide mimetics and other constrained peptides designed to mimic the secondary structures of proteins, such as α-helices and β-turns. The selective deprotection of the ornithine side chain allows for the introduction of various non-peptidic linkers. For example, ring-closing metathesis (RCM) can be employed by reacting the deprotected ornithine side chain with another alkene-containing amino acid to form a hydrocarbon staple, which can stabilize a helical conformation. nih.gov
Furthermore, the δ-amino group of ornithine, once deprotected, can serve as an anchor point for the attachment of pharmacophores, fluorescent labels, or other chemical moieties to probe biological systems or to enhance the therapeutic properties of the peptide. nih.gov The synthesis of such complex constructs relies heavily on the orthogonal protection scheme offered by this compound. nih.gov
Introduction of Conformational Constraints
A primary application of this compound is in the introduction of conformational constraints into peptide backbones, primarily through macrocyclization. Linear peptides are often characterized by high conformational flexibility, which can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation. By constraining the peptide into a cyclic structure, its conformational freedom is significantly reduced, often locking it into a bioactive conformation.
The orthogonal nature of the Fmoc and Aloc protecting groups is central to this application. iris-biotech.de During solid-phase peptide synthesis (SPPS), the Fmoc group is repeatedly removed with a mild base (e.g., piperidine) to allow for the elongation of the peptide chain. nih.gov The Aloc group on the ornithine side chain, however, remains stable under these conditions. iris-biotech.de Once the linear peptide sequence is fully assembled, the Aloc group can be selectively cleaved on-resin using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃). nih.gov
This selective deprotection exposes the primary amine on the ornithine side chain, which can then react with the N-terminal α-amino group (after its Fmoc deprotection) or a C-terminal carboxylic acid to form a lactam bridge. This head-to-tail or side-chain-to-tail cyclization is an efficient method for producing conformationally restricted cyclic peptides. luxembourg-bio.comresearchgate.net The use of ornithine provides a flexible linker of appropriate length for forming stable macrocycles. This strategy has been successfully employed in the synthesis of various cyclic peptides, demonstrating the utility of orthogonally protected amino acids like this compound in rigidifying peptide structures. luxembourg-bio.com
| Building Block | Protection Scheme | Deprotection Condition for Side Chain | Application in Constraint |
| This compound | α-Amine: Fmocδ-Amine: Aloc | Palladium(0) catalyzed cleavage | On-resin side-chain to N-terminus or C-terminus lactam bridge formation. |
| Fmoc-L-Glu(OAll)-OH | α-Amine: Fmocγ-Carboxyl: Allyl ester | Palladium(0) catalyzed cleavage | On-resin side-chain to N-terminus amide bond formation for cyclization. nih.gov |
| Fmoc-L-Lys(pNZ)-OH | α-Amine: Fmocε-Amine: pNZ | SnCl₂ and catalytic HCl | Used in side-chain to side-chain cyclization strategies. luxembourg-bio.com |
Modulation of Peptide Secondary Structures (e.g., α-Helicity, β-Hairpins)
The ability to introduce conformational constraints via this compound is directly linked to the modulation and stabilization of specific peptide secondary structures. The formation of a lactam bridge between the ornithine side chain and another part of the peptide backbone can serve as a nucleation point or a stabilizing element for structures like α-helices and β-hairpins.
For instance, by placing this compound and an acidic residue (like aspartic or glutamic acid) at appropriate positions within a peptide sequence (e.g., i and i+4), a side-chain to side-chain lactam bridge can be formed after orthogonal deprotection. This "stapling" technique is a well-established method for reinforcing α-helical conformations, which are often critical for mediating protein-protein interactions.
Similarly, β-hairpins, which are characterized by a tight turn connecting two antiparallel β-strands, can be stabilized by introducing a cyclic constraint. Incorporating this compound into the turn region or across the strands allows for the creation of a covalent linker that pre-organizes the peptide into the desired hairpin fold. Research has shown that introducing an Orn(i-PrCO-Hao) residue, a modified ornithine, can induce a β-sheet-like structure where the ornithine unit adopts a well-defined turn conformation. nih.gov While this example uses a different side-chain modification, the underlying principle of using the ornithine side chain as an anchor point for structural stabilization is the same. The selective deprotection of the Aloc group provides the chemical handle needed to install such structure-inducing modifications.
| Secondary Structure | Stabilization Strategy | Role of this compound |
| α-Helix | Peptide "stapling" via side-chain to side-chain lactam bridge formation. | Provides a side-chain amine (after Aloc deprotection) to form a covalent staple with a carboxylic acid side chain (e.g., from Asp or Glu). |
| β-Hairpin | Diagonal or cross-strand cyclization. | Enables the formation of a lactam bridge that locks the peptide into a turn conformation, stabilizing the hairpin structure. |
Incorporation into Non-Natural Amino Acid Scaffolds
This compound is not only a tool for cyclization but also a versatile building block for creating more complex, non-natural amino acid scaffolds within a peptide sequence. The true power of its orthogonal protection lies in the ability to use the ornithine side-chain amine as a point for divergent synthesis. iris-biotech.de
After the incorporation of this compound into a growing peptide chain and subsequent selective removal of the Aloc group, the newly exposed δ-amine becomes a nucleophilic handle that can be modified with a wide array of chemical moieties while the peptide remains attached to the solid support. This allows for the introduction of functionalities not found in natural amino acids, such as:
Bifunctional chelators for radiolabeling or metal-ion binding.
Fluorophores or quenchers for creating peptide-based probes.
Lipidic chains to enhance cell permeability.
Small molecule drugs for targeted delivery.
Additional peptide chains to create branched or dendritic peptides.
This approach effectively transforms the ornithine residue into a customizable scaffold. For example, a study on polo-like kinase 1 (Plk1) polo-box domain (PBD) binding peptides utilized Fmoc-Orn(Alloc)-OH in the solid-phase synthesis of macrocyclic peptide inhibitors. nih.gov The Alloc group was orthogonally deprotected on-resin to allow for cyclization, demonstrating the integration of the ornithine into a complex, non-natural macrocyclic scaffold designed for high-affinity binding. nih.gov This highlights how this compound serves as a linchpin for introducing sophisticated molecular architecture that goes far beyond simple cyclization, enabling the synthesis of highly functionalized and structurally unique peptidomimetics.
Aloc L Orn Fmoc Oh in Advanced Research Domains
Bioconjugation Strategies Utilizing Ornithine Side-Chain Functionalization
The delta-amino group of the ornithine residue, protected by the Fmoc group in Aloc-L-Orn(Fmoc)-OH, provides a versatile handle for a multitude of bioconjugation strategies. Once the Aloc group is selectively removed from the N-terminus to allow for peptide chain elongation, the side-chain Fmoc group can be deprotected at a later, strategic point in the synthesis to introduce a wide array of functionalities.
Site-Specific Derivatization and Labeling
The ability to unmask the ornithine side chain at a specific position within a peptide sequence is paramount for precise derivatization and labeling. After the peptide backbone is assembled using standard solid-phase peptide synthesis (SPPS), the Fmoc group on the designated ornithine residue can be removed using a mild base, leaving other protecting groups intact. This newly liberated primary amine can then be reacted with a variety of molecules, including:
Fluorophores: For creating fluorescently labeled peptides used in cellular imaging and binding assays.
Biotin (B1667282): To enable strong and specific binding to streptavidin for purification or detection purposes.
Cross-linking agents: To study peptide-protein interactions or to stabilize peptide conformations.
Chelating agents: For the development of radiolabeled peptides for diagnostic imaging or radiotherapy.
This site-specific approach ensures a homogenous product, which is crucial for the reliability and reproducibility of subsequent biological studies.
Creation of Targeted Delivery Systems
The functionalization of the ornithine side chain is a key strategy in the development of targeted delivery systems for therapeutic agents. By incorporating this compound into a peptide sequence, researchers can later attach targeting moieties or drug payloads to the ornithine side chain.
For instance, a targeting ligand, such as a peptide that binds to a specific receptor overexpressed on cancer cells, can be conjugated to the ornithine side chain. This transforms the peptide into a vehicle for delivering a cytotoxic drug directly to the tumor site, thereby minimizing off-target effects and improving the therapeutic index of the drug. The versatility of the ornithine side chain allows for the attachment of a diverse range of cargo molecules, from small molecule drugs to larger biomolecules like nucleic acids.
Protein Engineering Applications
Protein engineering aims to modify the structure of proteins to enhance their stability, introduce novel functions, or improve their therapeutic potential. wikipedia.org this compound serves as a valuable building block in this endeavor, enabling the precise introduction of non-canonical amino acids with functionalizable side chains into protein sequences.
Modification of Proteins for Enhanced Stability
The introduction of ornithine residues, followed by side-chain modification, can be employed to enhance the structural stability of proteins. For example, the side chains of two strategically placed ornithine residues within a protein can be deprotected and subsequently cross-linked using a bifunctional reagent. This intramolecular cross-linking can create a "stapled" or "stitched" protein with increased resistance to thermal denaturation or proteolytic degradation. Such stabilized proteins are highly desirable for therapeutic applications, where a longer half-life in circulation is often required.
Design of Peptide-Based Ligands and Modulators
The design of peptides that can bind to and modulate the function of biological targets is a cornerstone of drug discovery. The unique properties of the ornithine side chain, when appropriately functionalized, can be exploited to create potent and selective peptide-based ligands and modulators.
Siderophore Analog Design and Synthesis
Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to acquire iron from their environment. The ornithine residue is a common component of many siderophores, where its side-chain amino group is often modified to create the iron-coordinating hydroxamate or catecholate moieties. The synthesis of siderophore analogs, including siderophore-drug conjugates, is a promising strategy to develop novel antibiotics that can overcome bacterial resistance mechanisms by hijacking their iron uptake systems.
The use of this compound in this context allows for the strategic construction of complex siderophore-peptide conjugates. The Fmoc group can be removed to allow for the extension of a peptide chain from the ornithine side chain, while the Aloc group protects the α-amino group for subsequent coupling reactions. This orthogonal protection scheme is crucial for assembling hybrid molecules that combine the iron-scavenging properties of siderophores with the therapeutic activity of other molecules.
Table 1: Key Protecting Groups in Siderophore Analog Synthesis
| Protecting Group | Chemical Name | Cleavage Conditions | Purpose in Synthesis |
| Aloc | Allyloxycarbonyl | Pd(0) catalyst | Protection of the α-amino group of ornithine. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Piperidine (B6355638) | Protection of the δ-amino group for side-chain modifications. |
| Boc | tert-Butoxycarbonyl | Trifluoroacetic acid (TFA) | Alternative α-amino protecting group. |
Peptides for Modulating Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. The development of molecules that can modulate PPIs is a significant area of therapeutic research. Peptides are attractive candidates for PPI inhibitors due to their ability to mimic the secondary structures, such as α-helices and β-sheets, that often mediate these interactions.
The incorporation of non-standard amino acids and the use of macrocyclization are common strategies to enhance the stability and binding affinity of peptide-based PPI inhibitors. This compound serves as a valuable tool in this regard. The orthogonal protecting groups allow for the selective modification of the ornithine side chain to create cyclic peptides or to introduce specific functionalities that can enhance binding to a target protein. For instance, the δ-amino group can be used as an attachment point for cyclization with the C-terminus of the peptide, creating a constrained conformation that can improve binding affinity and proteolytic stability.
Investigation of Amyloid Oligomer Formation
The aggregation of peptides and proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Soluble oligomeric intermediates in the aggregation pathway are believed to be the primary neurotoxic species. Understanding the structure and formation of these amyloid oligomers is crucial for the development of effective diagnostics and therapeutics.
Synthetic peptides that mimic segments of amyloidogenic proteins are widely used to study the aggregation process. To investigate the specific roles of different residues and to stabilize transient oligomeric species, researchers often synthesize modified peptides. Orthogonally protected ornithine derivatives, such as Fmoc-Orn(Dde)-OH, have been used to create turn mimics in synthetic amyloid-β peptides, allowing for the study of more stable and homogeneous oligomers. Similarly, this compound can be employed to introduce specific modifications or labels into amyloid-forming peptide sequences. The selective deprotection of the Aloc or Fmoc group enables the site-specific attachment of fluorescent probes, cross-linking agents, or other functionalities to monitor aggregation and characterize the structure of oligomers.
Supramolecular Chemistry and Self-Assembly of Peptide Structures
The self-assembly of small molecules into well-ordered supramolecular structures is a powerful bottom-up approach for the fabrication of novel nanomaterials with applications in biomedicine, including drug delivery and tissue engineering. Fmoc-protected amino acids and dipeptides are known to self-assemble into hydrogels composed of nanofibrous networks. nih.govnih.gov
The self-assembly process is driven by a combination of π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. The properties of the resulting hydrogel can be tuned by the choice of the amino acid sequence. The incorporation of functional amino acids, such as ornithine, provides a handle for further modification of the self-assembled structures. This compound can be used to create self-assembling peptides where the ornithine side chain is available for post-assembly modification. After the formation of the hydrogel, the Aloc group can be selectively removed to expose the δ-amino group, which can then be conjugated with drugs, imaging agents, or bioactive molecules to create functional biomaterials. mdpi.com
Methodological Considerations for Characterization of Derived Peptides
Spectroscopic Analysis of Peptide Conformation (e.g., Circular Dichroism, NMR Spectroscopy)
The incorporation of Aloc-L-Orn(Fmoc)-OH can significantly influence the secondary and tertiary structure of a peptide. Spectroscopic techniques are indispensable for elucidating these conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a high-resolution view of peptide structure and dynamics in solution. nih.gov For peptides synthesized with this compound, NMR is invaluable for confirming the successful incorporation of the modified amino acid and for determining the three-dimensional structure of the final peptide. bruker.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances of the individual amino acid residues. The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close in proximity, which are used to calculate distance restraints for structure determination. uzh.ch For peptides containing ornithine, specific chemical shifts for the side-chain protons can be identified. The presence of the Aloc protecting group would introduce characteristic signals in the NMR spectrum, which would disappear upon its removal. NMR is also a key technique for studying the dynamics of the peptide, providing insights into the flexibility of the backbone and side chains. nih.gov
Chromatographic Techniques for Peptide Purity and Isolation (e.g., HPLC)
Following solid-phase peptide synthesis (SPPS) using building blocks like this compound, the crude product contains the target peptide along with various impurities. bachem.com Chromatographic techniques are essential for both the purification of the desired peptide and the assessment of its purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the purification and analysis of synthetic peptides. bachem.comnih.gov This technique separates molecules based on their hydrophobicity. scispace.com In a typical RP-HPLC setup, a non-polar stationary phase (often C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.com For a peptide synthesized with this compound, a gradient of increasing organic solvent is used to elute the peptide from the column. The hydrophobicity of the peptide, influenced by its amino acid sequence and the presence of protecting groups, will determine its retention time. The purity of the collected fractions is then assessed by analytical RP-HPLC, where a sharp, single peak is indicative of a pure compound. chromforum.org For example, in the synthesis of macrocyclic peptides using Fmoc-Orn(Alloc)-OH, preparative RP-HPLC was successfully employed for the purification of the final product. nih.gov
Mass Spectrometry for Peptide Mass Confirmation
Mass spectrometry (MS) is a fundamental technique for the characterization of synthetic peptides, providing a rapid and accurate determination of the molecular weight of the synthesized peptide. This confirms that the correct amino acid sequence has been assembled. isotope.com
For a peptide synthesized using this compound, the initial MS analysis would be performed on the crude product to verify the presence of the full-length peptide. After purification, MS is used to confirm the mass of the final product. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for MS analysis. The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the peptide. For peptides containing ornithine, specific fragmentation patterns can be observed in tandem mass spectrometry (MS/MS) experiments, which can aid in sequence verification. nih.gov The successful removal of the Aloc and Fmoc protecting groups can also be confirmed by a corresponding decrease in the molecular weight of the peptide as observed by MS.
X-ray Crystallography for Structural Elucidation of Peptide Assemblies
For peptides that can be crystallized, X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure. nih.gov This technique is particularly valuable for understanding how peptides containing modified amino acids, such as those derived from this compound, pack together to form higher-order assemblies. researchgate.netmdpi.com
The process involves growing high-quality crystals of the purified peptide, which can be a challenging step. Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule. From this map, a detailed atomic model of the peptide can be built. pan.pl While there are no specific published crystal structures of peptides synthesized directly with this compound, studies on peptides containing ornithine and other modified amino acids have demonstrated the power of this technique. For example, the crystal structure of L-ornithine L-aspartate hemihydrate has been solved, providing insights into the interactions of ornithine within a crystalline lattice. nih.govias.ac.in Similarly, the crystal structure of an α-helical peptide stabilized by hydrocarbon stapling illustrates how X-ray crystallography can reveal the precise conformation of modified peptides. mdpi.com For a peptide derived from this compound, a crystal structure would definitively show the conformation of the ornithine side chain and its interactions with neighboring molecules.
Future Perspectives in Aloc L Orn Fmoc Oh Research
Development of Novel Deprotection Methodologies
The selective removal of the Alloc group is central to the utility of Aloc-L-Orn(Fmoc)-OH. The conventional method relies on palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. acs.orgnih.gov While effective, the quest for milder, more efficient, and environmentally benign deprotection strategies continues to drive innovation.
Future research is anticipated to focus on several key areas:
Palladium-Free Deprotection: A significant leap forward would be the development of robust, metal-free methods for Alloc removal. Recent studies have explored the use of iodine in the presence of water to achieve on-resin Alloc deprotection, presenting a greener alternative to palladium-based methods. iris-biotech.de Further investigation into other non-metallic reagents and catalytic systems could revolutionize the field, minimizing concerns about metal contamination in the final peptide products.
Alternative Catalytic Systems: Research into alternative transition metal catalysts beyond palladium is a promising avenue. Ruthenium complexes, for instance, have been investigated for Alloc deprotection and may offer different reactivity profiles and substrate tolerance. iris-biotech.de Exploring catalysts based on more abundant and less toxic metals would be a significant step towards sustainable peptide synthesis.
Enzyme-Catalyzed Deprotection: The ultimate in mild and selective deprotection would be the use of enzymes. While the enzymatic removal of other protecting groups has been demonstrated, the development of an enzyme that specifically cleaves the Alloc group remains a formidable challenge. nih.gov Success in this area would provide an exceptionally gentle and biocompatible deprotection method, ideal for sensitive peptide sequences and bioconjugation applications.
Optimized Scavengers and Reaction Conditions: Even within the established palladium-catalyzed framework, there is room for optimization. The development of novel scavengers that are more efficient and easier to remove from the reaction mixture is an ongoing area of research. peptide.comscbt.com Furthermore, the use of microwave irradiation to accelerate deprotection times and improve efficiency is an area that warrants further exploration. evitachem.com
| Deprotection Method | Catalyst/Reagent | Key Advantages | Research Focus |
| Palladium-Catalyzed | Pd(PPh₃)₄, Phenylsilane (B129415) | Well-established, reliable | Greener solvents, improved scavengers |
| Metal-Free | Iodine/Water | Environmentally friendly | Broader applicability, milder conditions |
| Alternative Metals | Ruthenium complexes | Different reactivity, potentially lower toxicity | Catalyst efficiency, substrate scope |
| Enzymatic | (Hypothetical) | Ultimate selectivity, biocompatibility | Enzyme discovery and engineering |
Exploration of New Peptide and Peptidomimetic Scaffolds
The orthogonal nature of the protecting groups in this compound makes it an invaluable building block for the synthesis of non-linear and modified peptide structures. The ability to selectively deprotect the side chain of the ornithine residue while the peptide backbone remains protected on the solid support opens up a world of synthetic possibilities.
Future research will likely leverage this capability to construct:
Complex Cyclic Peptides: The on-resin cyclization of peptides is a powerful strategy to enhance their stability, binding affinity, and bioavailability. This compound is instrumental in this process, allowing for the formation of a lactam bridge between the deprotected ornithine side chain and a carboxylic acid group elsewhere in the peptide sequence. nih.gov Future work will likely focus on the synthesis of more intricate cyclic structures, including bicyclic and polycyclic peptides with tailored pharmacological properties.
Branched and Dendrimeric Peptides: The selective deprotection of the ornithine side chain provides a branching point for the synthesis of dendrimeric peptides. These highly branched structures can have unique properties, including enhanced multivalency for receptor binding and improved drug delivery characteristics. The use of this compound facilitates the controlled, stepwise synthesis of these complex architectures.
Novel Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against proteolytic degradation. The incorporation of this compound can be a starting point for the synthesis of peptidomimetics where the ornithine side chain is modified to introduce non-natural functionalities or to create novel backbone structures. For example, the deprotected amine can be used as a handle to attach various organic moieties, leading to new classes of bioactive molecules. evitachem.com
| Scaffold Type | Role of this compound | Potential Applications |
| Cyclic Peptides | Provides a site for on-resin lactam bridge formation. | Therapeutics with improved stability and efficacy. |
| Branched Peptides | Creates a branching point for dendrimer synthesis. | Drug delivery, multivalent ligands. |
| Peptidomimetics | Enables side-chain modification to introduce non-peptidic elements. | Development of enzyme inhibitors, receptor agonists/antagonists. |
Advanced Bioconjugation and Bio-orthogonal Applications
The term "bio-orthogonal chemistry" refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net The selective deprotection of the Alloc group on an ornithine residue within a peptide or protein offers a powerful handle for site-specific bioconjugation, a key technology in chemical biology and drug development.
Future directions in this area include:
Site-Specific Protein Modification: By incorporating this compound into a protein through solid-phase peptide synthesis or protein semi-synthesis, a unique chemical handle can be introduced at a specific site. Following deprotection of the Alloc group, the newly revealed primary amine can be selectively reacted with a variety of probes, such as fluorescent dyes, affinity tags, or drug molecules. This allows for the creation of precisely engineered protein conjugates with defined properties.
Development of Bio-orthogonal Deprotection Strategies: A major goal is to develop methods for removing the Alloc group under truly bio-orthogonal conditions, meaning in the presence of living cells without causing toxicity. While palladium catalysis is generally not biocompatible, the development of water-soluble and cell-impermeable catalysts or enzyme-based deprotection methods could make this a reality.
Dual-Labeling Strategies: The orthogonality of the Alloc and Fmoc protecting groups can be exploited in combination with other orthogonal protecting group pairs to achieve the site-specific labeling of a single peptide or protein with two different molecules. This would enable sophisticated studies of protein-protein interactions, cellular localization, and dynamics.
Role in Next-Generation Chemical Biology Tools
The unique properties of this compound position it as a valuable component in the design and synthesis of sophisticated chemical biology tools for probing and manipulating biological systems.
Future applications are envisioned in the development of:
Activity-Based Probes (ABPs): ABPs are powerful tools for studying enzyme function and for drug discovery. By incorporating an Aloc-protected ornithine residue into an ABP scaffold, a latent reactive group can be introduced. Following binding to the target enzyme, the Alloc group could be selectively removed to unmask a reactive moiety that covalently modifies the enzyme, providing a readout of its activity.
Photo-activatable Peptides and Probes: The deprotected ornithine side chain can serve as an attachment point for photo-cages. These are chemical groups that can be removed by light, allowing for the spatio-temporal control of peptide or probe activity within a biological system. This would enable researchers to study cellular processes with high precision.
Peptide-Based Biosensors: The selective modification of the ornithine side chain can be used to attach reporter molecules, such as fluorophores or quenchers, to create peptide-based biosensors. These sensors could be designed to change their fluorescence properties upon binding to a specific analyte, providing a real-time readout of its concentration in a biological sample.
Q & A
Q. What are the standard protocols for incorporating Aloc-L-Orn(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?
this compound is used in SPPS for orthogonal protection strategies. The Fmoc group is typically removed using 20% piperidine in DMF, while the Aloc group requires palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine or other allyl scavengers). Sequential deprotection allows selective modification of side chains during peptide assembly . Ensure inert atmosphere conditions during Aloc removal to prevent oxidation of sensitive residues.
Q. How should this compound be stored to maintain stability?
Store the compound in a desiccator at -20°C under inert gas (e.g., argon) to prevent moisture absorption and degradation. The Aloc group is sensitive to strong acids/bases and prolonged exposure to light, which may lead to premature deprotection . Purity (>98%) should be verified via HPLC before use in critical syntheses .
Q. What analytical methods are recommended for assessing the purity of this compound?
Use reversed-phase HPLC with a C18 column and UV detection at 265–280 nm (Fmoc absorption maxima). Mobile phases often include gradients of acetonitrile/water with 0.1% TFA. Confirm identity via LC-MS (ESI+) to detect the molecular ion peak (e.g., [M+H]+ at m/z 454.52 for this compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in deprotection efficiency between Fmoc and Aloc groups during SPPS?
Inefficient Aloc removal may arise from incomplete Pd⁰ catalyst activation or insufficient scavenger concentration. Optimize reaction time (30–60 min) and use trisodium trithiocarbonate (TTTC) as a scavenger to improve yields. If Fmoc cleavage interferes, verify that piperidine does not contain residual amines that could quench the palladium catalyst . Contrasting reports on deprotection efficiency may stem from batch-specific impurities; pre-purify reagents if necessary .
Q. What strategies enable the integration of this compound into branched or cyclic peptide architectures?
The Aloc group’s orthogonal reactivity allows selective side-chain modification in multi-step syntheses. For cyclic peptides, introduce this compound at positions requiring post-assembly ligation (e.g., via click chemistry or native chemical ligation). After Fmoc removal and backbone elongation, deprotect the Aloc group to expose the ornithine side chain for cyclization . Monitor reaction progress via MALDI-TOF MS to confirm intermediate masses.
Q. How can researchers mitigate side reactions during Aloc deprotection in complex peptide sequences?
Side reactions (e.g., thiol or histidine residue coordination to Pd) can be minimized by:
- Using water-soluble phosphine ligands (e.g., TCEP) to stabilize Pd⁰.
- Lowering reaction temperatures (0–4°C) for sensitive sequences.
- Incorporating temporary protecting groups (e.g., trityl for cysteine) during SPPS . Validate compatibility with other protecting groups (e.g., Boc or Pbf) via small-scale pilot syntheses .
Q. What are the implications of this compound’s solubility profile on solvent selection for SPPS?
The compound is soluble in DMF, DCM, and NMP but may precipitate in high-dielectric solvents like water. For optimal coupling efficiency, dissolve in DMF with activators (e.g., HBTU/DIPEA) and monitor by Kaiser test. Poor solubility in certain resins (e.g., PEG-based) may require extended coupling times or elevated temperatures (40–50°C) .
Methodological Considerations
Q. How to design a kinetic study for Aloc deprotection in this compound under varying catalytic conditions?
- Use UV-Vis spectroscopy to track Pd-mediated allyl scavenging at 260–300 nm.
- Compare reaction rates with different catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and scavengers (morpholine vs. TTTC).
- Quantify residual Aloc via LC-MS/MS or ¹H NMR (δ 5.8–6.0 ppm for allyl protons) .
Q. What are the best practices for scaling up this compound-based peptide synthesis?
- Pilot small-scale (0.1 mmol) syntheses to optimize coupling/deprotection steps.
- Use automated SPPS systems with real-time monitoring (e.g., conductivity sensors for Fmoc removal).
- For large-scale Aloc deprotection, employ flow chemistry to enhance Pd catalyst efficiency and reduce costs .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or purity levels of this compound across studies?
Variations may arise from differences in crystallization solvents (e.g., ethyl acetate vs. hexane) or residual moisture. Reproduce results using standardized protocols (e.g., DSC for melting point analysis) and cross-validate purity with orthogonal methods (HPLC, NMR, elemental analysis) . Contradictions in stability data (e.g., shelf life) often reflect storage condition variances; adhere to manufacturer guidelines for optimal performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
